molecular formula C15H10ClN3O2 B2824962 N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine CAS No. 477856-41-0

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine

Cat. No. B2824962
CAS RN: 477856-41-0
M. Wt: 299.71
InChI Key: SHCCRWRTGQHVSE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine is a complex organic compound. It contains a benzodioxol group, which is a common moiety in various pharmaceutical agents . The quinazolinamine part is a heterocyclic compound that is also found in various drugs .


Synthesis Analysis

The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

Detailed structure–activity relationship studies culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antioxidant Activity

The synthesized compounds were evaluated for their antioxidant activity . The 1,3-Benzodioxole ring system is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity .

Synthesis of New Derivatives

The key intermediate product, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Construction of Trithiocarbonates

The intermediary 2 was used for the construction of trithiocarbonates as HDAC (Histone deacetylase) Inhibitors .

Synthesis of Amide Chalcone

An amide chalcone has been synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide 2 was synthesized by the reaction of quinoline-3-carboxylic acid 1 and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific structure and the biological system they interact with. For instance, some benzodioxol compounds have been found to exhibit anticancer activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and use. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-chloroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-9-1-3-11-12(5-9)17-7-18-15(11)19-10-2-4-13-14(6-10)21-8-20-13/h1-7H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCRWRTGQHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine

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